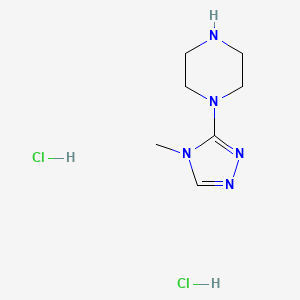

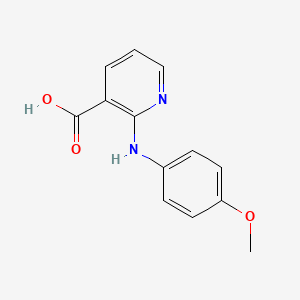

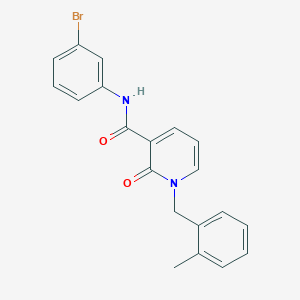

![molecular formula C21H27N3O B2403653 4-メチル-N-[3-(4-フェニルピペラジン-1-イル)プロピル]ベンザミド CAS No. 125775-42-0](/img/structure/B2403653.png)

4-メチル-N-[3-(4-フェニルピペラジン-1-イル)プロピル]ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

“4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) . Another study reported the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . In one study, diffraction patterns were collected using a 1-axis MarDTB goniometer equipped with a Rayonix SX165 CCD 2D positional sensitive CCD detector .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were evaluated for their bioactivities by the Ellman’s method .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide” can be obtained from various sources.

作用機序

Target of Action

The primary target of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition results in an increase in the concentration of ACh, a neurotransmitter that plays a key role in memory and learning . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway. The increased concentration of ACh enhances the transmission of signals in the cholinergic neurons, which are involved in numerous cognitive functions .

Result of Action

The inhibition of AChE and the subsequent increase in ACh concentration can lead to enhanced cognitive functions . This makes the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

実験室実験の利点と制限

One advantage of using 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise investigations of the role of this receptor in various physiological and neurological processes. However, one limitation of using 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is its potential off-target effects, which may complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide. One area of interest is the potential therapeutic effects of targeting the dopamine D3 receptor in various neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of more selective and potent antagonists of the dopamine D3 receptor, which may have improved therapeutic potential. Additionally, further studies are needed to investigate the potential off-target effects of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide and to develop strategies to minimize these effects in experimental settings.

合成法

The synthesis of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine to form 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide hydrochloride. This intermediate is then treated with a base to obtain the final product, 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide.

科学的研究の応用

- MPBは、抗がん剤としての可能性について調査されてきました。研究者たちは、特に白血病や固形腫瘍における癌細胞株に対するMPBの効果を調べてきました。 メカニズム的には、細胞シグナル伝達経路に干渉したり、癌の進行に関与する特定の酵素を阻害したりする可能性があります .

- イマチニブ(グリベック)と同様に、MPBはチロシンキナーゼを阻害する可能性があります。これらの酵素は、細胞の成長、分化、生存において重要な役割を果たします。 特定のキナーゼを標的とすることで、MPBは細胞プロセスを調節し、白血病などの疾患に影響を与える可能性があります .

- MPBのいくつかの誘導体は、抗菌作用を示しています。特に、8つのピペラジンクロム-2-オン誘導体は、酸化還元酵素との相互作用について研究されました。 リガンドと結合部位残基間の疎水性相互作用が観察され、抗菌作用の可能性を示唆しています .

- 分子ドッキング研究では、MPB誘導体の、臨床で使用されている抗真菌薬の標的であるラノステロール14α-デメチラーゼ(CYP51)への結合能を評価しました。 これらの調査は、MPBの抗真菌剤としての可能性を理解することを目的としていました .

- 新規なMPB誘導体が合成され、特性評価されました。研究者たちは、それらのDNA切断を誘導する可能性を調べました。 それらのDNAとの相互作用を理解することは、それらの生物学的効果についての洞察を提供する可能性があります .

- MPBおよび関連化合物の構造的特性評価は、単結晶X線回折を使用して行われました。これらの研究は、分子のコンフォメーション、水素結合パターン、および結晶充填を明らかにします。 このような情報は、生物系におけるその挙動を理解するのに役立ちます .

抗がん特性

チロシンキナーゼ阻害

抗菌活性

抗真菌の可能性

DNA切断研究

結晶学的調査

Safety and Hazards

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been suggested that this compound may inhibit the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. This process is crucial for many cellular functions, including cell signaling, growth, and division .

Cellular Effects

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can have various effects on cells and cellular processes . For example, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is complex and involves several steps . It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can vary with different dosages in animal models

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-18-8-10-19(11-9-18)21(25)22-12-5-13-23-14-16-24(17-15-23)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJYMZCTIQPKMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

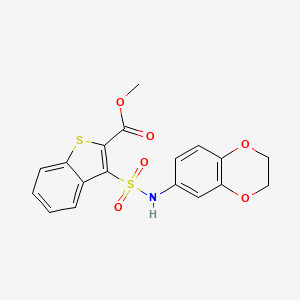

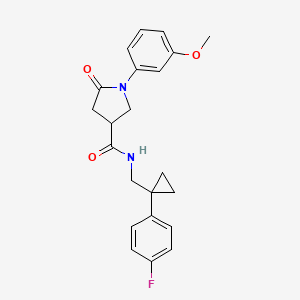

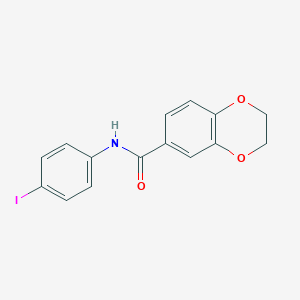

![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)

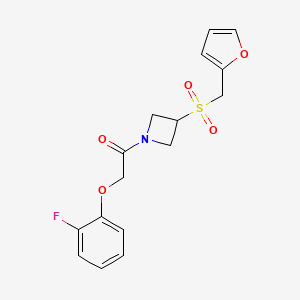

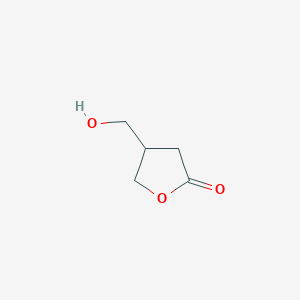

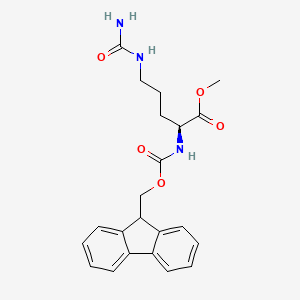

![3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2403581.png)

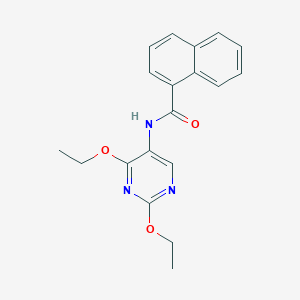

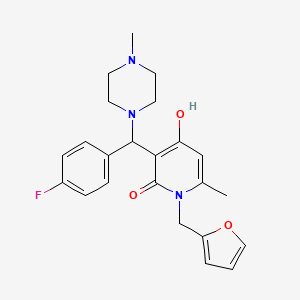

![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)